molecular formula C8H15BrO3S2 B6336825 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate CAS No. 1228427-76-6

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate

Cat. No.: B6336825
CAS No.: 1228427-76-6
M. Wt: 303.2 g/mol
InChI Key: XOYBOVVEAZCGEU-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate is an organic compound with the molecular formula C8H15BrO3S2. It is characterized by the presence of a disulfide bond and a bromo group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various polymers and as a building block in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate typically involves the reaction of 2-bromo-2-methylpropionic acid with 2-[(2-hydroxyethyl)disulfanyl]ethanol. The reaction is carried out under inert conditions to prevent oxidation of the disulfide bond. The process involves the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate involves the cleavage of the disulfide bond under reductive conditions, leading to the formation of thiols. These thiols can then participate in further chemical reactions, such as forming new disulfide bonds or undergoing nucleophilic substitution .

Properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO3S2/c1-8(2,9)7(11)12-4-6-14-13-5-3-10/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYBOVVEAZCGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCSSCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192445
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228427-76-6
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228427-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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